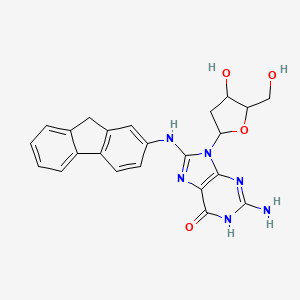
4-Bromo-3-(diethylamino)-1-methoxy-3,4-dihydroisoquinoline-2(1H)-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- is a complex organic compound with a unique structure that includes an isoquinolinecarbonitrile core, a bromine atom, a diethylamino group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- typically involves multi-step organic reactions. One common method includes the bromination of isoquinolinecarbonitrile followed by the introduction of the diethylamino group through nucleophilic substitution. The methoxy group is then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolinecarbonitriles .
科学的研究の応用
2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the bromine atom may facilitate binding to certain enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Isoquinolinecarbonitrile derivatives: These compounds share the isoquinolinecarbonitrile core but differ in their substituents.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups like the diethylamino or methoxy groups.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarbonitrile, 4-bromo-3-(diethylamino)-3,4-dihydro-1-methoxy- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
70259-79-9 |
|---|---|
分子式 |
C15H20BrN3O |
分子量 |
338.24 g/mol |
IUPAC名 |
4-bromo-3-(diethylamino)-1-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonitrile |
InChI |
InChI=1S/C15H20BrN3O/c1-4-18(5-2)14-13(16)11-8-6-7-9-12(11)15(20-3)19(14)10-17/h6-9,13-15H,4-5H2,1-3H3 |
InChIキー |
REOPBVZRCQRTJV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1C(C2=CC=CC=C2C(N1C#N)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)




![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)

![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
